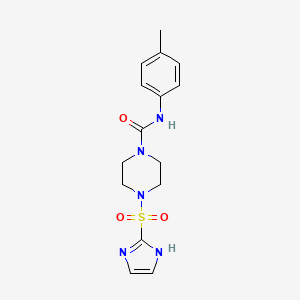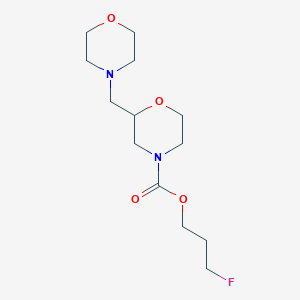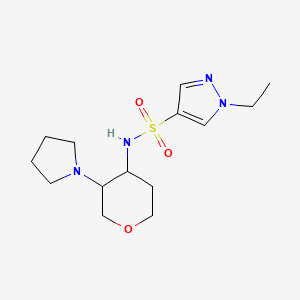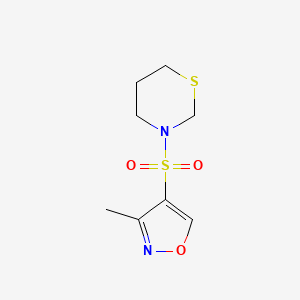![molecular formula C12H19N3O3S2 B7092836 1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine](/img/structure/B7092836.png)
1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine is a complex organic compound featuring a thiazole ring, a sulfonyl group, and an azetidine moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the sulfonyl group enhances the compound’s reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Chemical Reactions Analysis
1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s antimicrobial and antiviral properties make it a potential candidate for developing new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to form stable complexes with metal ions, which can inhibit enzyme activity. The azetidine moiety may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
2,4-dimethylthiazole: Known for its use in flavor and fragrance industries.
5-acetyl-2,4-dimethylthiazole: Used in the synthesis of pharmaceuticals and agrochemicals
1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]piperidine: Another sulfonyl-thiazole derivative with potential biological activities.
1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-N-(oxolan-3-yl)azetidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-8-12(19-9(2)13-8)20(16,17)15-5-11(6-15)14-10-3-4-18-7-10/h10-11,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMBZZXHHWSQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N2CC(C2)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Fluoropropyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092761.png)
![3-Fluoropropyl 4-[(4-fluorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092767.png)
![Oxolan-3-yl 4-[(4-fluorophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B7092772.png)


![2,2-Dimethoxy-1-[4-(2-methylpropylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7092800.png)
![1-[4-(1-Ethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-2,2-dimethoxyethanone](/img/structure/B7092816.png)
![5-[4-(3-Fluoro-5-methylphenyl)sulfonylpiperazin-1-yl]pentan-1-ol](/img/structure/B7092820.png)
![5-(2-Chloro-5-fluorophenyl)sulfonyl-7-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B7092826.png)





